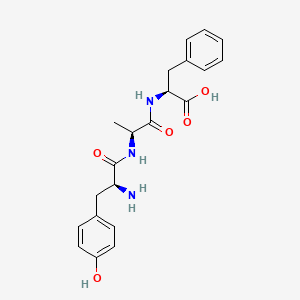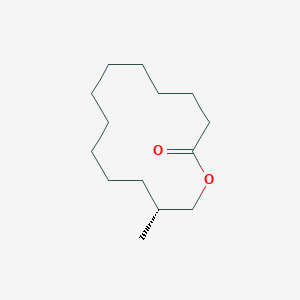
Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the dione functionality. The final steps involve the addition of the dimethylaminoethyl groups and the oxidation to form the 2-oxide derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dione functionality.
Substitution: The dimethylaminoethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,9-bis[(2-aminoethyl)amino]benzo(g)isoquinoline-5,10-dione: Known for its antineoplastic properties.
Pixantrone: An antineoplastic agent with a similar core structure but different functional groups.
Uniqueness
Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
145047-56-9 |
|---|---|
Molecular Formula |
C21H27N5O3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
6,9-bis[2-(dimethylamino)ethylimino]-2,5-dihydroxybenzo[g]isoquinolin-10-one |
InChI |
InChI=1S/C21H27N5O3/c1-24(2)11-8-22-16-5-6-17(23-9-12-25(3)4)19-18(16)20(27)14-7-10-26(29)13-15(14)21(19)28/h5-7,10,13,27,29H,8-9,11-12H2,1-4H3 |
InChI Key |
ZDBDBUCDQWBJOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN=C1C=CC(=NCCN(C)C)C2=C1C(=C3C=CN(C=C3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]](/img/structure/B12549890.png)



![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)
![2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12549916.png)
![7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12549920.png)


